N'-(2,5-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Catalog No.
S3056738
CAS No.
895784-98-2
M.F
C19H14F3N3O2S
M. Wt
405.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(2,5-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1...

CAS Number

895784-98-2

Product Name

N'-(2,5-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide

Molecular Formula

C19H14F3N3O2S

Molecular Weight

405.4

InChI

InChI=1S/C19H14F3N3O2S/c20-12-3-1-2-11(8-12)19-24-14(10-28-19)6-7-23-17(26)18(27)25-16-9-13(21)4-5-15(16)22/h1-5,8-10H,6-7H2,(H,23,26)(H,25,27)

InChI Key

UFNZFBOIEQJTFC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F

solubility

not available

Anticancer Activity

Scientific Field: Medicinal Chemistry:

Methods of Application: The compound was synthesized via Claisen-Schmidt condensation under basic conditions. Its structure was confirmed using various spectroscopic techniques, including NMR and COSY. The cytotoxic activities were tested against several human tumor cell lines .

Results: The compound showed higher cytotoxicity than the reference drug 5-fluorouracil. It induced apoptosis in human oral squamous cell carcinomas, characterized by the activation of caspase-3 .

PPAR Agonist Profile

Scientific Field: Pharmacology:

Summary of Application: The compound has been designed as a triple-acting PPARα, -γ, and -δ agonist, which could have implications in treating metabolic disorders .

Results: The compound exhibited a potent triple-acting PPARα, -γ, and -δ agonist profile with EC50 values of 0.029, 0.013, and 0.029 µM, respectively .

Protodeboronation of Boronic Esters

Scientific Field: Organic Synthesis:

Summary of Application: The compound’s derivatives have been used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis .

Methods of Application: A radical approach was utilized for the protodeboronation of alkyl boronic esters, paired with a Matteson–CH2–homologation .

Results: The protocol allowed for formal anti-Markovnikov alkene hydromethylation, applied to various complex molecules including cholesterol and THC derivatives .

Spirocyclic Derivative Synthesis

Scientific Field: Chemical Synthesis:

Summary of Application: The compound’s derivatives have been synthesized for the development of new spirocyclic derivatives, which are important in medicinal chemistry .

Methods of Application: The synthesis involved Suzuki coupling of difluorophenyl boronic acid with other precursors to create the spirocyclic derivative .

Results: A novel route for the synthesis of new spirocyclic derivatives was developed, expanding the toolkit for medicinal chemists .

N'-(2,5-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a chemical compound characterized by its complex structure, which includes a difluorophenyl group and a thiazole moiety. The molecular formula is C19H19F3N2SC_{19}H_{19}F_3N_2S, and it features significant functional groups that contribute to its biological activity and potential applications in medicinal chemistry.

  • Fluorine Substitution: The presence of fluorine atoms can sometimes affect the metabolism and potential toxicity of a molecule.
  • Potential for Skin Irritation: The aromatic rings and amide group could be mildly irritating to the skin.
Typical of amides and thiazoles. These may include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The fluorine atoms in the difluorophenyl group can be replaced by nucleophiles, leading to new derivatives with potentially altered biological properties.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form more complex structures through condensation processes.

N'-(2,5-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide exhibits promising biological activities, particularly in the realm of pharmacology. Its structural components suggest potential interactions with biological targets such as enzymes or receptors involved in various diseases. Studies indicate that compounds with similar thiazole and fluorinated phenyl groups often show:

  • Antimicrobial Activity: Many thiazole derivatives have been reported to possess antibacterial and antifungal properties.
  • Anticancer Potential: Fluorinated compounds are known for their enhanced metabolic stability and bioactivity, making them candidates for cancer therapeutics.

The synthesis of N'-(2,5-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves several key steps:

  • Preparation of Thiazole Derivatives: Thiazole rings can be synthesized via cyclization reactions involving 2-aminothiophenol and appropriate carbonyl compounds.
  • Formation of Amide Bonds: The thiazole derivative is then reacted with a difluorophenyl compound through an amide coupling reaction, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its unique structure, it could serve as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemicals: Compounds with similar structures have been explored for use as agrochemicals due to their biological activity against pests and pathogens.
  • Material Science: The fluorinated nature of the compound may impart useful properties for developing advanced materials.

Interaction studies are crucial for understanding how N'-(2,5-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide interacts with biological systems. Key areas of focus include:

  • Binding Affinity: Assessing how well the compound binds to specific targets such as enzymes or receptors.
  • Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level.
  • Toxicity Studies: Evaluating the safety profile of the compound through in vitro and in vivo testing.

Several compounds share structural similarities with N'-(2,5-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide. These include:

Compound NameStructural FeaturesBiological Activity
N'-(2,5-difluorophenyl)-N-{...}Difluorophenyl & ThiazoleAntimicrobial & Anticancer
MasitinibThiazole & PiperazineAnticancer
FirategrastThiazole & BenzamideAnti-inflammatory
Isavuconazonium chlorideThiazole & HydroxybutylAntifungal

This comparison underscores the unique aspects of N'-(2,5-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide while situating it within a broader context of similar chemical entities. Its distinctive combination of functional groups may lead to unique pharmacological profiles worthy of further exploration.

XLogP3

3.8

Dates

Last modified: 08-18-2023

Explore Compound Types